(-)-Indoprofen is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention for its analgesic and anti-inflammatory properties. It is particularly noted for its selective inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory process. Indoprofen is a chiral compound, with the (-)-enantiomer being the active form, exhibiting significant pharmacological effects.
Indoprofen was first synthesized in the 1980s, derived from o-toluic acid and p-amino acetophenone through a series of chemical reactions. Its development was part of a broader effort to create safer and more effective anti-inflammatory medications that could minimize gastrointestinal side effects commonly associated with traditional NSAIDs.
Indoprofen is classified as a non-steroidal anti-inflammatory drug (NSAID), specifically within the category of arylpropionic acid derivatives. Its primary mechanism involves the inhibition of cyclooxygenase-1 and cyclooxygenase-2 enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins—compounds that mediate inflammation and pain.
The synthesis of (-)-Indoprofen typically involves several key steps:
The synthesis can be optimized using various techniques such as:
The molecular formula of (-)-Indoprofen is . Its structure features an isoindole core with an attached propionic acid group, which is critical for its biological activity.
Indoprofen undergoes several important chemical reactions, primarily involving:
The reactivity of indoprofen can be influenced by factors such as pH, temperature, and the presence of catalysts or inhibitors. Understanding these reactions is crucial for developing formulations that maintain stability and efficacy.
The pharmacological action of (-)-Indoprofen primarily involves:
Research indicates that indoprofen enhances oxidative metabolism-related enzymes, contributing to its therapeutic effects in muscle preservation during aging or disease conditions.
Relevant data regarding solubility and stability under various conditions are essential for formulation development and therapeutic applications.
Indoprofen has several scientific uses beyond its role as an anti-inflammatory agent:
The ongoing research into indoprofen's mechanisms continues to reveal new potential applications, making it a compound of significant interest in both clinical and laboratory settings.
(-)-Indoprofen, chemically designated as (2S)-2-[4-(1-oxo-2-isoindolinyl)phenyl]propionic acid, belongs to the 2-arylpropionic acid class of nonsteroidal anti-inflammatory drugs (NSAIDs). Its chiral center at the C-2 position of the propionic acid side chain confers stereospecificity, with the (S)-enantiomer primarily responsible for cyclooxygenase (COX) inhibition. Unlike racemic mixtures used in early NSAIDs (e.g., ibuprofen), (-)-Indoprofen’s development highlighted the pharmacological imperative of enantiomeric purity. This is because the (R)-enantiomer is largely inactive toward COX enzymes but may still contribute to off-target effects or require metabolic inversion—a process absent in (-)-Indoprofen due to its pre-chiral synthesis [2] [5].
Structural modifications of the indoprofen scaffold, particularly at the C-7 position of its isoindolinone ring, have been explored to enhance selectivity. For example, introducing chloropropionamide at C-7 (as in compound 7y) shifted selectivity from COX-1 (IC~50~ COX-1/COX-2 ratio = 0.78 for racemic indoprofen) to COX-2 (ratio = 18.35), demonstrating how stereochemistry and targeted functionalization can optimize therapeutic profiles [2]. This approach aligns with modern NSAID design paradigms that prioritize moderate COX-2 selectivity (IC~50~ ratio: 10–100) to mitigate gastrointestinal toxicity while retaining anti-inflammatory efficacy [2].
Table 1: Stereochemical Properties of Select NSAIDs
Compound | Chiral Center | Active Enantiomer | Key Functional Groups | Stereoselective Metabolism |
---|---|---|---|---|
(-)-Indoprofen | C-2 (propionate) | (S)-enantiomer | Isoindolinone, propionic acid | Minimal inversion |
Ibuprofen | C-2 (propionate) | (S)-enantiomer | Phenyl, propionic acid | Yes (R→S inversion) |
Dexibuprofen | C-2 (propionate) | (S)-enantiomer | Phenyl, propionic acid | Pre-synthesized (S) |
Naproxen | C-2 (propionate) | (S)-enantiomer | Methoxynaphthalene, propionic acid | No (marketed as S-enantiomer) |
Racemic indoprofen was withdrawn globally in 1984 following reports of severe gastrointestinal (GI) toxicity, including bleeding and perforation. The UK’s regulatory agency documented 217 serious adverse events—primarily GI complications—and 34 deaths linked to its use. Of 46 fatalities across three countries (UK, Italy, Germany), nine were directly attributed to GI reactions [1] [5]. This withdrawal exemplified regulatory disparities: while the UK suspended its license in 1983, other countries initially reported fewer adverse events [1] [10].
Post-withdrawal analyses revealed that indoprofen’s toxicity stemmed from potent COX-1 inhibition, which depletes gastroprotective prostaglandins. However, its withdrawal also underscored broader challenges in NSAID safety monitoring. Studies comparing international drug surveillance systems found that higher GDP per capita and advanced healthcare infrastructure correlated with earlier detection of adverse events and more frequent withdrawals. For instance, OECD countries reported 12.02 ± 13.07 drug withdrawals on average (1950–2010), reflecting robust pharmacovigilance [10]. Despite its withdrawal, (-)-Indoprofen remains a reference compound in pharmacology for studying:
Table 2: NSAIDs Withdrawn Due to Safety Concerns (Select Examples)
Compound | Year Withdrawn | Primary Toxicity | Withdrawal Scope | Mechanistic Insight |
---|---|---|---|---|
(-)-Indoprofen | 1984 | GI bleeding/perforation | Worldwide | Strong COX-1 inhibition |
Rofecoxib | 2004 | Cardiovascular thrombosis | Worldwide | COX-2 selectivity imbalance |
Dexindoprofen | 1980s | GI/neurological effects | Regional | Similar to indoprofen |
Suprofen | 1987 | Renal toxicity | Worldwide | Uricosuric effects |
(-)-Indoprofen’s significance was revitalized in 2004 when a high-throughput screen of 47,000 compounds identified it as a selective upregulator of survival motor neuron (SMN) protein—a critical target in spinal muscular atrophy (SMA). SMA arises from homozygous deletions in the SMN1 gene, leaving patients dependent on paralog SMN2, which produces only ~10–15% functional SMN due to exon 7 skipping [3] [6] [7]. Key findings include:
Recent studies further elucidate its in vivo potential:
Table 3: (-)-Indoprofen in SMN Protein Modulation Studies
Study Model | Concentration/Dose | Key Outcome | Mechanistic Insight |
---|---|---|---|
SMA patient fibroblasts | 5–20 µM | ↑ SMN protein by 13% (p < 0.014) | Pre-/co-translational SMN2 regulation |
Type I SMA fibroblasts | 5–15 µM | ↑ Nuclear gems 5-fold (p = 3.2 × 10⁻⁷) | Enhanced SMN complex formation |
Severe SMA mice | 5 mg/kg (IP) | Extended embryonic viability to E14 | COX-independent motor neuron rescue |
Aged mice | 2 mg/kg (oral) | ↑ Muscle mass, grip strength | PDK1/AKT/S6K and AMPK/PGC-1α activation |
(-)-Indoprofen’s unique dual roles—as a structural template for COX-2 optimization and a probe for SMN biology—underscore its enduring value in translational research [2] [7] [9].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: